Isosilybin
Overview
Description
Isosilybin is a diastereoisomeric mixture of flavonolignans, specifically isosilybin A and isosilybin B, isolated from milk thistle (Silybum marianum). It exhibits hepatoprotective activity and potently inhibits Cytochrome P4502C8 (CYP2C8) activity in human liver microsomes . It is also one of the bioactive components available in silymarin, which is commonly used in the treatment of cirrhosis, hepatitis, and prevents the liver from being exposed to toxic substances .
Synthesis Analysis
The first asymmetric, total synthesis of isosilybin A was reported in a study . The strategy employed a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone to form the characteristic benzopyranone ring .Molecular Structure Analysis
Isosilybin is structurally composed of flavonoid and lignan parts, mostly p-coumaryl, coniferyl, and sinapyl alcohol . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Chemical Reactions Analysis
The chirality of these flavonolignans is discussed in terms of their analysis, preparative separation, and chemical reactions . A late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .Physical And Chemical Properties Analysis
Isosilybin has a molecular weight of 482.44 g/mol . It is a powder that is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anticancer Efficacy in Prostate Carcinoma
Isosilybin B has demonstrated anticancer effects in human prostate carcinoma cells. It causes androgen receptor degradation through a mechanism involving the PI3K-Akt-Mdm2 pathway. This leads to decreased levels of the androgen receptor and prostate-specific antigen, inhibiting cell growth and inducing G1 arrest in cancer cells (Deep et al., 2008).
Absolute Configuration Analysis
The absolute configuration of Isosilybin A, a major component of silymarin, has been established through X-ray crystallography. This provides crucial information for understanding its chemical and biological properties (Sy-Cordero et al., 2012).
Enzymatic Kinetic Resolution
Isosilybin, a potent anticancer agent, has been isolated with high diastereoisomeric purity using Lipase Novozym 435. This method enables the production of optically pure isosilybin A and B, aiding in detailed pharmacological studies (Gazak et al., 2013).
Neuroprotective Effects
In studies involving HT-22 hippocampal cells, Isosilybin has shown potential in alleviating oxidative stress damage caused by Aβ25-35, which is a direct cause of Alzheimer's disease. It does so by activating NRF2/ARE signaling and regulating the expression of various antioxidases (Zhou et al., 2016).
Total Synthesis
The first asymmetric total synthesis of Isosilybin A has been achieved, providing a new methodology for synthesizing other silybin natural products (McDonald et al., 2014).
HiFSA Fingerprinting for Isomer Identification
HiFSA (1H iterative Full Spin Analysis) has been utilized to distinguish regio- and diastereo-isomers like Isosilybin A and B, enabling precise quantification and identification in complex mixtures (Napolitano et al., 2013).
Apoptosis Induction in Cancer Cells
Isosilybin B and Isosilybin A induce apoptosis and cell cycle arrest in human prostate cancer cells. They modulate key regulators of cell cycle and apoptosis, exhibiting selective anticancer activity (Deep et al., 2007).
Safety And Hazards
Future Directions
The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects . The respective diastereomers of flavonolignans have significantly different activities in anisotropic biological systems . Therefore, the future course of action for developing it as a novel herbal drug for the treatment of brain diseases has been suggested .
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-DBMPWETRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858695 | |
Record name | Isosilybinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21723007 | |
CAS RN |
72581-71-6 | |
Record name | Isosilybin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72581-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosilybinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72581-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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